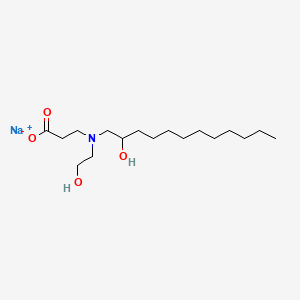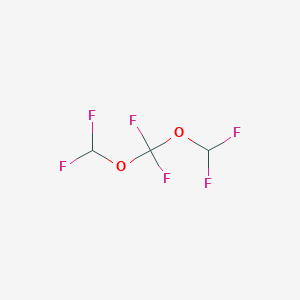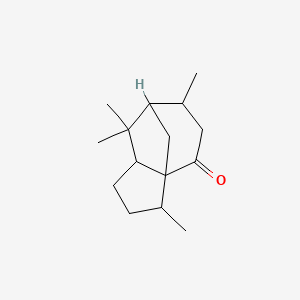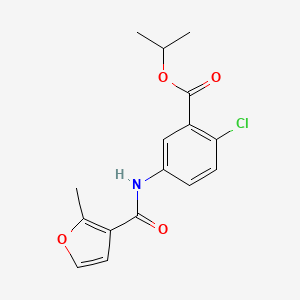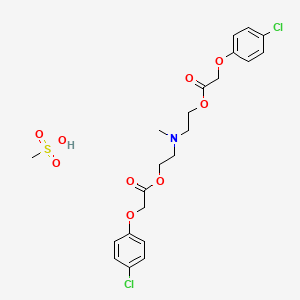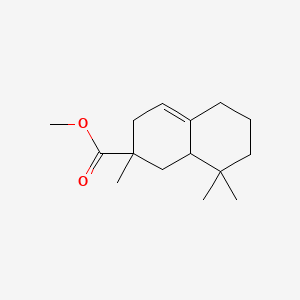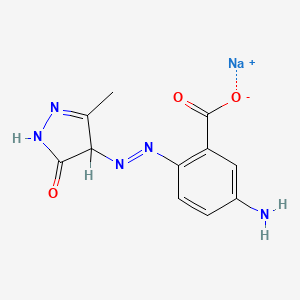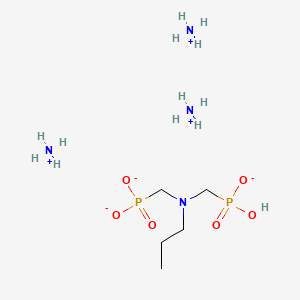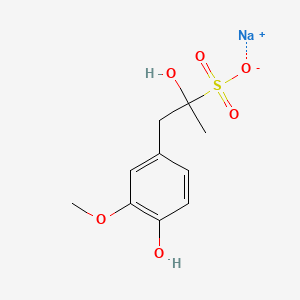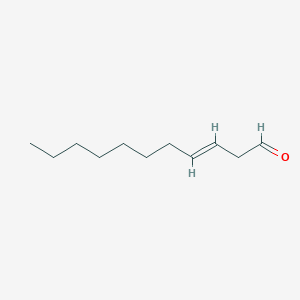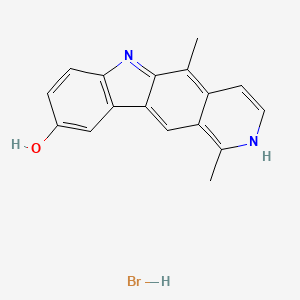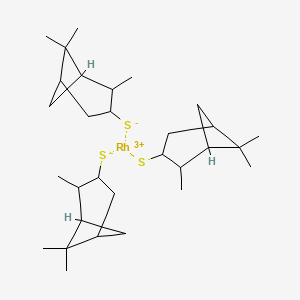
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptanethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 258-138-4 involves several steps, including [specific reactions]. The reaction conditions typically include [temperature], [pressure], and the use of specific catalysts such as [catalyst name]. The process may also involve purification steps to ensure the desired purity of the final product.
Industrial Production Methods
In industrial settings, the production of EINECS 258-138-4 is scaled up using [specific industrial methods]. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The use of continuous flow reactors and advanced separation techniques are common in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 258-138-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as [oxidizing agent name].
Reduction: The compound can be reduced using reducing agents like [reducing agent name], leading to the formation of [reduced product].
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, typically using reagents like [reagent name].
Common Reagents and Conditions
The reactions of EINECS 258-138-4 are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. Common reagents include [reagent names], which facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of EINECS 258-138-4 include [product names], which have significant applications in various industries.
Applications De Recherche Scientifique
EINECS 258-138-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including [specific activities].
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of [diseases or conditions].
Industry: EINECS 258-138-4 is used in the production of [industrial products], contributing to advancements in [specific industries].
Mécanisme D'action
The mechanism of action of EINECS 258-138-4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit [specific enzyme] or activate [specific receptor], leading to downstream effects such as [biological effects]. The compound’s effects are mediated through pathways like [pathway names], which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
EINECS 258-138-4 can be compared with other similar compounds, such as [compound names]. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets EINECS 258-138-4 apart is its unique [property], which makes it particularly valuable for [specific application]. Its distinct chemical structure allows for [unique reaction or interaction], highlighting its importance in scientific research and industrial applications.
Propriétés
Numéro CAS |
52729-53-0 |
|---|---|
Formule moléculaire |
C30H51RhS3 |
Poids moléculaire |
610.8 g/mol |
Nom IUPAC |
rhodium(3+);2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
Clé InChI |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
SMILES canonique |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
